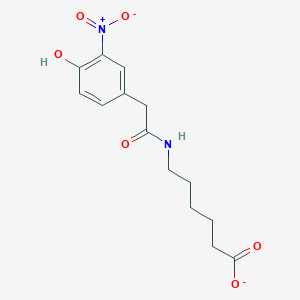
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-hydroxy-3-nitrophenyl)acetamido]caproate is a monocarboxylic acid anion that is the conjugate base of 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid, formed ny proton loss from the carboxy group. It is a conjugate base of a 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid.
Scientific Research Applications
Crystallization and X-ray Diffraction Studies
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid (NP-aminocap) has been utilized in crystallization and X-ray diffraction studies of monoclonal antibodies. Yuhasz et al. (1989) explored the crystallization of the Fab fragment of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody, revealing important structural insights (Yuhasz, Amzel, Strand, & Ysern, 1989).
Immunological Studies
Brownstone et al. (1966) and Joniau et al. (1971) conducted immunological studies using NP-aminocap, examining the immune response in mice and the binding preferences of anti-NIP antibodies. These studies provided deeper understanding of immune response mechanisms (Brownstone, Mitchison, & Pitt-Rivers, 1966); (Joniau, Grossberg, & Pressman, 1971).
Synthesis and Physico-Chemical Characterization
Research by Zharhary and Gershon (1977) focused on the synthesis and characterization of nitrophenylated derivatives of epsilon-aminocaproic acid, providing essential details for chemical synthesis and structural analysis (Zharhary & Gershon, 1977).
Peptide Synthesis Studies
Stewart (1982) explored the use of 4-hydroxy-3-nitrophenylacetic acid in peptide synthesis, highlighting its utility in facilitating purification and improving the efficiency of peptide coupling reactions (Stewart, 1982).
Binding and Interaction Studies
Investigations by Taketani et al. (1995) on monoclonal antibodies specific to NP revealed significant insights into the structural alterations in the antibody binding sites over time, contributing to our understanding of antibody-antigen interactions (Taketani, Naitoh, Motoyama, & Azuma, 1995).
properties
Product Name |
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion |
|---|---|
Molecular Formula |
C14H17N2O6- |
Molecular Weight |
309.29 g/mol |
IUPAC Name |
6-[[2-(4-hydroxy-3-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H18N2O6/c17-12-6-5-10(8-11(12)16(21)22)9-13(18)15-7-3-1-2-4-14(19)20/h5-6,8,17H,1-4,7,9H2,(H,15,18)(H,19,20)/p-1 |
InChI Key |
XAYGJFACOIKJCT-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCCC(=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid](/img/structure/B1226376.png)
![2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide](/img/structure/B1226377.png)
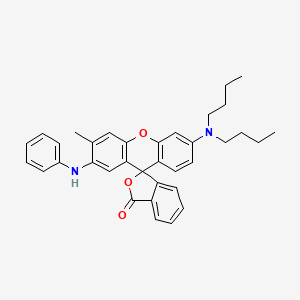
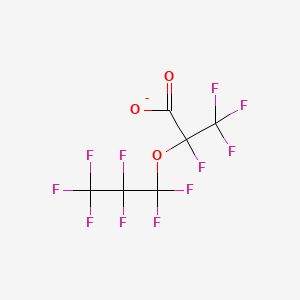
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

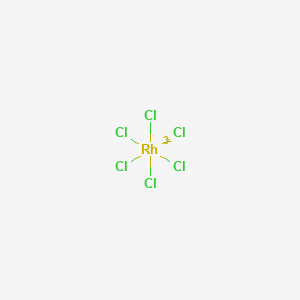
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)
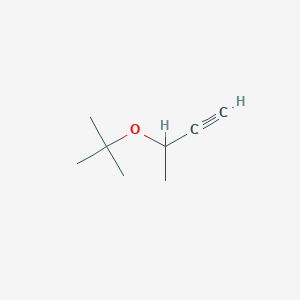
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)

![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)